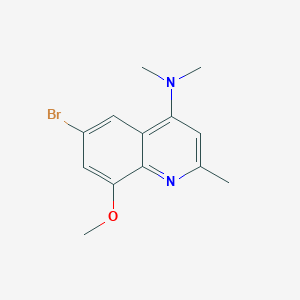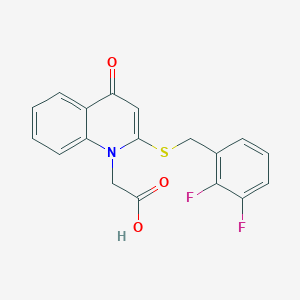
1-(4-Chlorophenyl)-2-cyclopropylquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-cyclopropylquinazolin-4(1H)-one is an organic compound with a complex structure that includes a quinazolinone core, a cyclopropyl group, and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-cyclopropylquinazolin-4(1H)-one typically involves multiple steps. One common method starts with the preparation of 4-chloroaniline, which is then reacted with cyclopropylcarbonyl chloride to form an intermediate. This intermediate undergoes cyclization with anthranilic acid to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or dimethyl ether and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and proper handling of reagents are crucial in industrial settings to ensure the safety of workers and the environment .
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-2-cyclopropylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
1-(4-Chlorophenyl)-2-cyclopropylquinazolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-2-cyclopropylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
類似化合物との比較
Similar Compounds
- 1-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde
- 3-((4-Chlorophenyl)selanyl)-1-methyl-1H-indole
- (RS)-1-(4-Chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol .
Uniqueness
1-(4-Chlorophenyl)-2-cyclopropylquinazolin-4(1H)-one is unique due to its specific structural features, such as the presence of a cyclopropyl group and a quinazolinone core.
特性
分子式 |
C17H13ClN2O |
|---|---|
分子量 |
296.7 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-cyclopropylquinazolin-4-one |
InChI |
InChI=1S/C17H13ClN2O/c18-12-7-9-13(10-8-12)20-15-4-2-1-3-14(15)17(21)19-16(20)11-5-6-11/h1-4,7-11H,5-6H2 |
InChIキー |
KNMICHNPDCWVJI-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC(=O)C3=CC=CC=C3N2C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester](/img/structure/B11836128.png)

![8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11836154.png)
![7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine](/img/structure/B11836168.png)
![4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11836177.png)


![2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11836187.png)


![3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B11836203.png)
